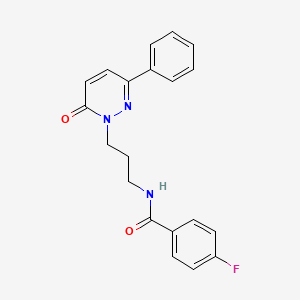

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate wakefulness and arousal, and their dysfunction has been implicated in sleep disorders, addiction, and psychiatric disorders. GSK1521498 has been studied extensively in preclinical and clinical settings for its potential therapeutic use in these areas.

Scientific Research Applications

Potential as Anti-HIV and CDK2 Inhibitors

Fluorine-substituted triazinones, which include structures related to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide, have been synthesized and explored for their potential as anti-HIV-1 and CDK2 inhibitors. These compounds have shown promising activity, with some exhibiting significant inhibitory effects in MT-4 cells, indicating their potential application in antiviral and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).

Antimicrobial Applications

Several studies have synthesized and evaluated fluorine-containing benzamides, closely related to the compound , for their antimicrobial properties. These compounds have demonstrated considerable antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom, particularly in the 4th position of the benzoyl group, has been noted to enhance antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013), (Desai, Vaghani, & Shihora, 2013).

Herbicidal Activity

Fluorine-substituted compounds have also been studied for their herbicidal activity. 4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide and its analogs have shown promising results as herbicides. The mode of action of such compounds includes the inhibition of protoporphyrinogen oxidase, an enzyme crucial for plant growth, indicating their potential use in agricultural applications (Huang et al., 2005).

Neurodegenerative Disease Research

Compounds structurally related to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide have been used as molecular imaging probes to study neurodegenerative diseases such as Alzheimer's. These compounds have shown the ability to quantify receptor densities in the brain, potentially contributing to our understanding and diagnosis of neurodegenerative conditions (Kepe et al., 2006).

Cancer Research

Fluorine-substituted benzamides, similar to the compound , have been investigated for their potential anticancer activities. These studies have explored the cytotoxic effects of these compounds on various cancer cell lines, indicating their potential in cancer treatment strategies (Wang et al., 2009), (Madaan et al., 2013).

properties

IUPAC Name |

4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZWURALKKKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)

![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)